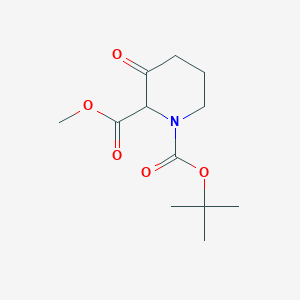

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-Boc-3-oxopiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Boc-3-oxopiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKOYYXLZWEFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445800 | |

| Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122019-53-8 | |

| Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 1-Boc-3-oxopiperidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Two primary convergent synthesis strategies are presented: a Dieckmann condensation approach and a route involving the oxidation of a piperidine precursor. This document offers a detailed analysis of the chemical principles, step-by-step experimental protocols, and critical process parameters for each pathway. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Specifically, 3-oxopiperidine derivatives serve as key intermediates in the synthesis of various biologically active compounds. The presence of a methyl carboxylate at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides orthogonal handles for further synthetic manipulations, making Methyl 1-Boc-3-oxopiperidine-2-carboxylate a highly versatile synthon for the construction of complex molecular architectures.

This guide will explore two robust synthetic routes to this target molecule, providing the user with the necessary information to make informed decisions based on available starting materials, scalability, and desired stereochemical outcomes.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnection strategies for the target molecule, Methyl 1-Boc-3-oxopiperidine-2-carboxylate (I).

Pathway A focuses on the formation of the piperidine ring via an intramolecular Dieckmann condensation of a suitable acyclic N-Boc-protected amino diester (II).[2][3] This approach builds the cyclic core and introduces the β-keto ester functionality in a single, elegant step.

Pathway B relies on the functionalization of a pre-existing piperidine ring. This strategy involves the synthesis of a Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate intermediate (III), followed by oxidation of the hydroxyl group to the corresponding ketone.[4]

Pathway A: Synthesis via Dieckmann Condensation

The Dieckmann condensation is a powerful and reliable method for the synthesis of five- and six-membered cyclic β-keto esters from the intramolecular cyclization of diesters in the presence of a strong base.[5][6]

Rationale and Strategy

This pathway hinges on the synthesis of a suitable acyclic precursor, an N,N-bis(alkoxycarbonylmethyl)amine derivative, which upon treatment with a base, undergoes intramolecular cyclization to yield the target 3-oxopiperidine-2-carboxylate. The choice of starting materials and the sequence of their assembly are critical for the successful synthesis of the acyclic diester.

Synthesis of the Acyclic Precursor

The synthesis of the acyclic N-Boc-amino diester precursor can be envisioned starting from readily available materials. A plausible route involves the sequential alkylation of an amino acid derivative.

Experimental Protocol: Dieckmann Condensation

Step 1: Synthesis of Dimethyl N-Boc-2-aminomalonate

-

To a solution of dimethyl 2-aminomalonate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield pure dimethyl N-Boc-2-aminomalonate.

Step 2: Alkylation to form the Acyclic Diester (II)

-

To a solution of dimethyl N-Boc-2-aminomalonate (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl 3-bromopropanoate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the acyclic diester precursor (II).

Step 3: Dieckmann Condensation to Methyl 1-Boc-3-oxopiperidine-2-carboxylate (I)

-

To a solution of the acyclic diester (II) (1 equivalent) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide or potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 1-Boc-3-oxopiperidine-2-carboxylate (I).

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | Dimethyl 2-aminomalonate HCl | (Boc)₂O, Triethylamine | Dichloromethane | 85-95% |

| 2 | Dimethyl N-Boc-2-aminomalonate | Sodium Hydride, Methyl 3-bromopropanoate | THF | 60-75% |

| 3 | Acyclic Diester (II) | Sodium Ethoxide | Toluene | 50-65% |

Pathway B: Synthesis via Oxidation of a Hydroxy-Ester Precursor

This alternative pathway commences with a pre-formed heterocyclic system, pyridine-2,3-dicarboxylic acid, and introduces the desired functionalities through a series of transformations.

Rationale and Strategy

The core of this strategy is the stereoselective reduction and subsequent oxidation of a piperidine intermediate. Starting from a commercially available, inexpensive pyridine derivative allows for the rapid construction of the piperidine ring. The key challenges in this pathway are the chemoselective reduction of one of the two ester groups and the final mild oxidation step.

Experimental Protocol: Oxidation Pathway

Step 1 & 2: Synthesis of Dimethyl piperidine-2,3-dicarboxylate

-

Esterify pyridine-2,3-dicarboxylic acid using methanol and a catalytic amount of sulfuric acid under reflux to obtain dimethyl pyridine-2,3-dicarboxylate.[7]

-

Hydrogenate the resulting diester using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina under a hydrogen atmosphere.[8][9] This reduction of the pyridine ring to a piperidine is typically high-yielding.[8]

Step 3: N-Boc Protection

-

To a solution of dimethyl piperidine-2,3-dicarboxylate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction at room temperature for 12-16 hours.

-

Work up the reaction as described in Pathway A, Step 1, to yield dimethyl 1-Boc-piperidine-2,3-dicarboxylate.

Step 4: Selective Ester Reduction

This is a critical and potentially challenging step. A chemoselective reducing agent is required to reduce the C3-ester to a hydroxyl group while leaving the C2-ester intact. The steric hindrance around the C2-ester may facilitate this selectivity.

-

To a solution of dimethyl 1-Boc-piperidine-2,3-dicarboxylate (1 equivalent) in an anhydrous solvent like THF at -78 °C, add a mild and selective reducing agent such as diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with methanol, followed by a saturated solution of Rochelle's salt, and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to isolate Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (III).

Step 5: Oxidation to Methyl 1-Boc-3-oxopiperidine-2-carboxylate (I)

A mild oxidation method is crucial to avoid side reactions. Swern oxidation or Dess-Martin periodinane (DMP) oxidation are excellent choices.[10][11][12]

Swern Oxidation Protocol:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, maintaining the temperature below -65 °C.[4]

-

Stir for 15 minutes, then add a solution of the alcohol (III) (1 equivalent) in dichloromethane, again keeping the temperature below -65 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

Quench with water and perform an aqueous workup. The organic layer is washed, dried, and concentrated.

-

Purify by column chromatography to obtain the final product (I).

| Step | Starting Material | Key Reagents | Typical Yield | Key Considerations |

| 1 & 2 | Pyridine-2,3-dicarboxylic acid | MeOH, H₂SO₄; H₂, Pd/C | 80-90% (over 2 steps) | Ensure complete reduction of the pyridine ring. |

| 3 | Dimethyl piperidine-2,3-dicarboxylate | (Boc)₂O, Et₃N | >95% | Standard protection, generally high-yielding. |

| 4 | Dimethyl 1-Boc-piperidine-2,3-dicarboxylate | DIBAL-H | 40-60% | Temperature control is critical for selectivity. |

| 5 | Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate | DMSO, Oxalyl chloride, Et₃N | 85-95% | Anhydrous conditions are essential.[4] |

Comparative Analysis of the Synthetic Pathways

| Parameter | Pathway A: Dieckmann Condensation | Pathway B: Oxidation of Hydroxy-Ester |

| Overall Strategy | Convergent, ring-forming | Linear, functional group interconversion |

| Key Reaction | Dieckmann Condensation | Selective ester reduction and oxidation |

| Advantages | Potentially shorter route, establishes key functionalities simultaneously. | Starts from a simple, commercially available heterocycle. |

| Challenges | Synthesis of the acyclic precursor can be multi-step. Dieckmann condensation may have competing side reactions. | The selective reduction of one of two ester groups can be low-yielding and require careful optimization. |

| Scalability | Can be scalable, but requires careful control of the cyclization step. | Generally scalable, with well-established reactions for most steps. |

Conclusion

This technical guide has detailed two viable synthetic routes to Methyl 1-Boc-3-oxopiperidine-2-carboxylate. Pathway A, utilizing a Dieckmann condensation, offers an elegant approach to construct the core structure. Pathway B, proceeding through the oxidation of a hydroxypiperidine intermediate derived from pyridine-2,3-dicarboxylic acid, provides a more linear but potentially more readily scalable route.

The choice between these pathways will depend on the specific needs of the research or development program, including the availability of starting materials, desired scale, and the technical expertise of the chemistry team. Both routes employ well-established organic transformations and provide a solid foundation for the synthesis of this important synthetic building block.

References

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: [Link])

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

-

Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])

- CN105439939A - Synthetic method of (S)

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (URL not available)

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])

-

6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (URL: [Link])

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

-

Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (URL: [Link])

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P

-

22.4 Diekmann Cyclization - YouTube. (URL: [Link])

-

HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (URL: [Link])

- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)

-

Dess–Martin oxidation - Wikipedia. (URL: [Link])

-

Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])

-

Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (URL: [Link])

- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P

-

Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst - Organic Chemistry Portal. (URL: [Link])

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v77p0057)

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])

-

Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])

-

Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS - Technical Disclosure Commons. (URL: [Link])

-

2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd. (URL: [Link])

-

Dess-Martin-Periodinane oxidation - YouTube. (URL: [Link])

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

Sources

- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

A Technical Guide to the Physicochemical Properties of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Abstract: This technical guide provides a comprehensive examination of the core physical and spectral properties of Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS No. 122019-53-8). As a versatile heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and organic synthesis for the construction of complex nitrogen-containing molecules.[1] This document consolidates critical data on its molecular characteristics, thermodynamic properties, and solubility, and provides an in-depth analysis of its spectroscopic signature. The methodologies for determining these properties are discussed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and development.

Introduction and Molecular Overview

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a functionalized piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound's specific arrangement of a ketone, a methyl ester, and a tert-butyloxycarbonyl (Boc) protecting group makes it a highly valuable intermediate.[1] The Boc group provides stability under various conditions while allowing for facile deprotection under acidic conditions, and the ketone and ester functionalities offer reactive handles for a wide array of synthetic transformations.

Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is critical for the practical design of reaction conditions, the development of robust purification strategies, and the assurance of material quality and consistency in synthetic campaigns.

Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in both storage and reaction environments. The following table summarizes the key properties of Methyl 1-Boc-3-oxopiperidine-2-carboxylate.

| Property | Data | Source |

| IUPAC Name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | [1] |

| CAS Number | 122019-53-8 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |

| Molecular Weight | 257.28 g/mol | [2][3] |

| Appearance | Typically a solid or oil, depending on purity | [2][3] |

Thermal Properties

Melting Point: The melting point of a solid is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities. The melting point for the isomeric compound N-Boc methyl 4-oxopiperidine-3-carboxylate is approximately 90-95 °C.[3] A related compound, 1-Boc-3-piperidone, melts at a lower range of 35-40 °C.[4] The exact melting point of the title compound should be determined empirically.

Boiling Point: The boiling point provides insight into a molecule's volatility. Due to its relatively high molecular weight and polar functional groups, Methyl 1-Boc-3-oxopiperidine-2-carboxylate is expected to have a high boiling point. Predicted values for isomeric structures are in the range of 330-380 °C at atmospheric pressure.[2][3] Experimental determination would require vacuum distillation to prevent thermal decomposition.

Solubility Profile

The solubility of a reagent is paramount for selecting appropriate reaction solvents and designing extraction protocols.

-

Organic Solvents: The compound is soluble in common polar aprotic organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] Its non-polar Boc group and hydrocarbon backbone contribute to solubility in these media.

-

Aqueous Solvents: It is expected to be poorly soluble or immiscible in water, a common characteristic for protected amino acid derivatives.[5] This low aqueous solubility is advantageous for purification, as it allows for efficient separation from water-soluble impurities through liquid-liquid extraction.

The choice of solvent is causal to reaction success. For instance, in a subsequent reduction of the ketone, a non-protic solvent like THF would be chosen to avoid quenching the reducing agent.

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for Methyl 1-Boc-3-oxopiperidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will reveal distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet around 1.5 ppm integrating to 9H for the magnetically equivalent protons of the tert-butyl (Boc) group, and a singlet around 3.7 ppm for the 3H of the methyl ester. The protons on the piperidine ring will appear as complex multiplets between approximately 2.0 and 4.5 ppm due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. At least 10 distinct signals are expected (some carbons in the piperidine ring may be non-equivalent). Key signals would include three carbonyl carbons above 160 ppm (ester, carbamate, and ketone), the quaternary and methoxy carbons of the Boc group around 80 ppm and 28 ppm respectively, and the methyl ester carbon around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum of this compound will be dominated by strong absorptions in the carbonyl region.

-

C=O Stretching Vibrations:

-

Ketone (C=O): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

Ester (C=O): A strong absorption is expected at a slightly higher frequency, typically 1735-1750 cm⁻¹.[6]

-

Carbamate (Boc, C=O): A strong absorption band is expected at a lower frequency, around 1680-1700 cm⁻¹.[6] The presence of these three distinct, strong peaks in the region of 1680-1750 cm⁻¹ is a definitive signature for this molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak [M]⁺: In an electron ionization (EI) spectrum, the molecular ion peak would be observed at m/z = 257.28. Using electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 258.29) or [M+Na]⁺ (m/z 280.27) are expected.

-

Fragmentation Pattern: A characteristic fragmentation pathway would be the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protecting group, leading to significant fragment ions. Another common fragmentation would be the loss of the methoxy group (-31 Da) from the ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized protocols are essential. The following is an illustrative protocol for characterizing the thermal properties of a research-grade sample.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20 mL/min). Rationale: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C). Rationale: A controlled ramp rate ensures thermal equilibrium and accurate transition temperature measurement.

-

Cool the sample back to 25 °C.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Visualization of Analytical Workflows

Visual diagrams help to clarify complex processes and relationships. The following diagrams illustrate a typical analytical workflow and the key spectroscopic features of the title compound.

Caption: Key functional groups and their expected IR absorption regions.

Conclusion

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a synthetic intermediate whose utility is defined by its unique combination of functional groups. A thorough understanding of its physical properties—thermal stability, solubility, and spectroscopic signatures—is indispensable for its effective application in research and development. The data and methodologies presented in this guide provide a foundational framework for scientists to handle, analyze, and utilize this compound with confidence, ensuring the integrity and success of their synthetic endeavors.

References

- Pipzine Chemicals. N-Boc methyl 4-oxopiperidine-3-carboxylate.

- LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate.

- Tradeindia. 1-Boc-4-Methylenepiperidine 159635-49-1 Boiling Point: 80A C/1Mmhg(Lit.).

- Smolecule. Buy Methyl 1-Boc-3-oxopiperidine-2-carboxylate | 122019-53-8.

- Hoffman Fine Chemicals. CAS 400073-68-9 | Methyl N-boc-2-oxopiperidine-3-carboxylate.

- Biosynce. Methyl 3-oxopiperidine-1-carboxylate CAS 61995-18-4.

- ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

- ChemicalBook. (R)-1-Boc-3-Aminopiperidine | 188111-79-7.

- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

- PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.

- PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825.

- Illinois State University, Department of Chemistry. Infrared Spectroscopy.

- PMC, NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- IJPRS. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Sigma-Aldrich. 1-Boc-3-piperidone 97 98977-36-7.

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11.

-

MDPI. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[3][7]xaphosphinine 6-oxide. Available at:

- West Virginia University. The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrom.

- ResearchGate. Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions.

- ResearchGate. (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.

- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Sources

- 1. Buy Methyl 1-Boc-3-oxopiperidine-2-carboxylate | 122019-53-8 [smolecule.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. N-Boc Methyl 4-oxopiperidine-3-carboxylate Supplier & Manufacturer in China | High Purity CAS 139333-70-7 | Specifications, Safety, Price [pipzine-chem.com]

- 4. 1-Boc-3-piperidone 97 98977-36-7 [sigmaaldrich.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. lookchem.com [lookchem.com]

The Versatile Building Block: A Technical Guide to Methyl 1-Boc-3-oxopiperidine-2-carboxylate in Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent structural and functional features of a building block can significantly influence the efficiency of a synthetic route and the diversity of accessible molecular architectures. Methyl 1-Boc-3-oxopiperidine-2-carboxylate, a cyclic β-keto ester, has emerged as a powerful and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique combination of a protected piperidine ring, a reactive 1,3-dicarbonyl system, and a methyl ester provides a rich platform for a multitude of chemical transformations.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of this key starting material, explore its reactivity, and provide detailed, field-proven protocols for its application in the construction of various medicinally relevant heterocyclic scaffolds. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Attributes of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

The synthetic utility of Methyl 1-Boc-3-oxopiperidine-2-carboxylate stems from its distinct structural motifs:

-

The N-Boc Protected Piperidine Ring: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for late-stage functionalization of the nitrogen atom, a common strategy in the synthesis of bioactive molecules. The piperidine ring itself is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties.

-

The β-Keto Ester Functionality: This 1,3-dicarbonyl system is the cornerstone of the molecule's reactivity. The acidic α-proton at the C2 position allows for facile enolate formation, enabling a host of alkylation and acylation reactions. Furthermore, the ketone and ester carbonyls serve as electrophilic sites for a variety of condensation and cyclization reactions, forming the basis for the construction of numerous five- and six-membered heterocycles.

-

Chirality: The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically enriched heterocyclic compounds, a critical consideration in modern drug design.

Synthesis of the Starting Material: A Practical Approach via Dieckmann Condensation

The most common and efficient method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2][3] For the preparation of Methyl 1-Boc-3-oxopiperidine-2-carboxylate, the required precursor is a suitably substituted N-Boc-piperidine-2,3-dicarboxylate. The synthesis of 4-piperidones, which are related structures, often involves the Dieckmann condensation as a key step.[4]

The general mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[2] Subsequent elimination of the alkoxide generates the cyclic β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor the condensation reaction. Sodium hydride or sodium ethoxide are commonly employed for this purpose.[1]

Caption: General workflow for the synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Materials:

-

Dimethyl 1-(tert-butoxycarbonyl)piperidine-2,3-dicarboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.

-

A solution of dimethyl 1-(tert-butoxycarbonyl)piperidine-2,3-dicarboxylate (1.0 eq.) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is cooled to 0 °C in an ice bath, and anhydrous methanol is added cautiously to quench the excess sodium hydride.

-

The mixture is then acidified to pH 3-4 with 1 M hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Methyl 1-Boc-3-oxopiperidine-2-carboxylate as a colorless oil.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Dieckmann condensation is base-catalyzed and involves the formation of an enolate. The presence of water would lead to the protonation of the enolate and hydrolysis of the esters, thus inhibiting the desired cyclization.

-

Strong, Non-nucleophilic Base: Sodium hydride is used to deprotonate the α-carbon of the ester without acting as a nucleophile itself, which would lead to unwanted side reactions like transesterification.

-

Toluene as Solvent: Toluene is a non-polar, aprotic solvent with a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate.

-

Acidic Workup: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. Acidification is necessary to protonate the enolate and obtain the neutral product.

Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The true power of Methyl 1-Boc-3-oxopiperidine-2-carboxylate lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems. The following sections will detail the synthesis of several key classes of heterocycles, complete with mechanistic insights and detailed protocols.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly effective method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] Methyl 1-Boc-3-oxopiperidine-2-carboxylate readily undergoes this transformation to yield highly functionalized piperidinyl-pyrazoles, which are valuable scaffolds in medicinal chemistry.[7]

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups (typically the more reactive ketone) to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, affords the aromatic pyrazole ring.

Caption: Workflow for the synthesis of piperidinyl-pyrazoles.

Materials:

-

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

-

(4-Fluorophenyl)hydrazine hydrochloride

-

Ethanol

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of Methyl 1-Boc-3-oxopiperidine-2-carboxylate (1.0 eq.) in ethanol is added (4-fluorophenyl)hydrazine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.).

-

The reaction mixture is stirred at reflux for 8-12 hours, monitoring the progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired piperidinyl-pyrazole.

Rationale for Reagent Selection:

-

Hydrazine Hydrochloride: The hydrochloride salt is often more stable and easier to handle than the free base.

-

Triethylamine: A base is required to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction.

-

Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the condensation and cyclization steps.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Methyl 1-Boc-3-oxopiperidine-2-carboxylate | Phenylhydrazine | Methyl 1-phenyl-5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate | 85 | [7] |

| Methyl 1-Boc-3-oxopiperidine-2-carboxylate | Methylhydrazine | Methyl 1-methyl-5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate | 78 | [7] |

Synthesis of Fused Pyridines: The Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8][9] In the context of our starting material, it can react with an enamine or an α,β-unsaturated carbonyl compound and an ammonia source to construct a fused pyridine ring system, leading to valuable tetrahydropyrido[3,2-b]pyridines and related structures.

Caption: General scheme for the Hantzsch synthesis of fused pyridines.

Materials:

-

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

-

Dimedone

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Nitric acid (for oxidation)

Procedure:

-

A mixture of Methyl 1-Boc-3-oxopiperidine-2-carboxylate (1.0 eq.), dimedone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.) in ethanol is stirred at reflux for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated dihydropyridine intermediate is collected by filtration.

-

The crude dihydropyridine is then dissolved in acetic acid, and a mild oxidizing agent, such as nitric acid, is added dropwise at room temperature.

-

The mixture is stirred for 2-4 hours and then poured into ice water.

-

The precipitated fused pyridine is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Justification of Conditions:

-

Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.

-

Ethanol as Solvent: A common solvent for Hantzsch syntheses, facilitating the dissolution of reactants.

-

Oxidation Step: The initial product is a dihydropyridine, which requires oxidation to the more stable aromatic pyridine. Various oxidizing agents can be used, with the choice depending on the substrate's sensitivity.

Synthesis of Dihydropyrimidinones: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[10][11] These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The use of a cyclic β-keto ester like Methyl 1-Boc-3-oxopiperidine-2-carboxylate in this reaction leads to the formation of fused dihydropyrimidinone systems.

The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

Caption: The Biginelli reaction for the synthesis of fused dihydropyrimidinones.

Materials:

-

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of Methyl 1-Boc-3-oxopiperidine-2-carboxylate (1.0 eq.), the aromatic aldehyde (1.0 eq.), and urea (1.2 eq.) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added, and the mixture is stirred at reflux for 6-8 hours.

-

The reaction is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to give the crude fused dihydropyrimidinone, which can be further purified by recrystallization.

Core Logic of the Protocol:

-

Acid Catalysis: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by urea and for promoting the subsequent cyclization and dehydration steps.

-

One-Pot Procedure: The beauty of the Biginelli reaction lies in its operational simplicity, where all three components are combined in a single step to generate a complex heterocyclic product.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

Methyl 1-Boc-3-oxopiperidine-2-carboxylate stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its unique combination of a protected piperidine scaffold and a reactive β-keto ester functionality provides a reliable and efficient entry point to a diverse array of heterocyclic systems, including pyrazoles, fused pyridines, and dihydropyrimidinones. The protocols outlined in this guide, grounded in established chemical principles, offer a practical roadmap for researchers to harness the full potential of this versatile starting material. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of such powerful building blocks will undoubtedly play an ever-increasingly important role in the advancement of medicinal chemistry.

References

-

Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 31, 2026, from [Link]

-

Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Retrieved January 31, 2026, from [Link]

-

Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 31, 2026, from [Link]

-

Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).

-

Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations - YouTube. (2021, December 6). Retrieved January 31, 2026, from [Link]

-

The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (2025, August 9). Retrieved January 31, 2026, from [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 31, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved January 31, 2026, from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Retrieved January 31, 2026, from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Sulfenylated cyclic β-keto esters and cyclic β-diketones; synthesis and reactions with nucleophiles - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][12]triazolo[1,5- a ]pyrimidines - ResearchGate. (2024, January 1). Retrieved January 31, 2026, from [Link]

-

Scheme 1:-Synthesis of pyrimido[4,5-c]pyridazine. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. (n.d.). Retrieved January 31, 2026, from [Link]

-

Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 31, 2026, from [Link]

-

Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). Retrieved January 31, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS. (2013, April 11). Retrieved January 31, 2026, from [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Searching for a direct preparation of dihydropyrimidine-5- carboxamides under Biginelli reaction conditions - Arkivoc. (n.d.). Retrieved January 31, 2026, from [Link]

-

The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]

-

Vicinal ketoesters – key intermediates in the total synthesis of natural products - Beilstein Journals. (2022, September 15). Retrieved January 31, 2026, from [Link]

-

Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][12]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 31, 2026, from [Link]

-

Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (2025, July 25). Retrieved January 31, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

-

Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (2004, August 25). Retrieved January 31, 2026, from [Link]

-

HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry - YouTube. (2022, April 23). Retrieved January 31, 2026, from [Link]

-

Hantzsch pyridine synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Supporting information for - The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of Thienothiophenes - Encyclopedia.pub. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. chemtube3d.com [chemtube3d.com]

- 10. organicreactions.org [organicreactions.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

"Methyl 1-Boc-3-oxopiperidine-2-carboxylate" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a ketone, a β-keto ester, and an N-Boc protected piperidine ring—offers a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's synthetic utility, focusing on the reactivity at its key functional sites. We will explore the stereoselective reduction of the C3-ketone, the nuanced chemistry of its enolates, including regioselective formation and subsequent alkylation and arylation reactions, and its application as a scaffold in the synthesis of complex nitrogen-containing architectures. This document serves as a technical resource for researchers seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: A Scaffold of Opportunity

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The strategic functionalization of this heterocyclic core is a cornerstone of modern drug discovery. Methyl 1-Boc-3-oxopiperidine-2-carboxylate emerges as a particularly valuable starting material due to its pre-installed chirality and multiple points for chemical diversification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the piperidine nitrogen, while the β-keto ester functionality provides a hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will dissect the reactivity of this molecule, providing both mechanistic insights and practical experimental guidance.

Synthesis of the Core Scaffold

The preparation of Methyl 1-Boc-3-oxopiperidine-2-carboxylate typically begins with commercially available N-Boc-piperidine-3-carboxylic acid. A common and effective strategy involves the conversion of the carboxylic acid into a more reactive species to facilitate the formation of the β-keto ester. One such method is the activation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) followed by methanolysis.[2][3]

Experimental Protocol: Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate[2][3]

-

Activation of Carboxylic Acid: To a solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM) at 0 °C, add Meldrum's acid, 4-dimethylaminopyridine (DMAP), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Work-up: Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Methanolysis: Dissolve the crude residue in methanol and reflux for 5 hours.

-

Purification: Remove the solvent in vacuo to yield the crude β-keto ester, which can be purified by column chromatography.

Caption: Synthetic route to the target molecule.

Reactivity at the C3-Ketone: Stereoselective Reductions

The C3-carbonyl group is a prime site for nucleophilic attack, most notably reduction to the corresponding alcohol. The stereochemical outcome of this reduction is of paramount importance, as the resulting diastereomeric alcohols can lead to different biological activities in the final products. Both chemical and biocatalytic methods have been successfully employed for the stereoselective reduction of related N-Boc-3-piperidones, and these principles are directly applicable to our target molecule.

Chemical Reduction

A variety of chemical reducing agents can be employed to reduce the C3-ketone. The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction, favoring either the cis or trans alcohol.

-

Sodium Borohydride (NaBH₄): This is a mild and common reducing agent. In the absence of chelating groups, the approach of the hydride is often governed by steric hindrance, leading to a mixture of diastereomers.

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that will also reduce the ester functionality if not controlled. At low temperatures, it may be possible to selectively reduce the ketone.

-

Bulky Hydride Reagents: Reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are sterically hindered and often provide high diastereoselectivity by approaching the carbonyl from the less hindered face.

Biocatalytic Reduction

Enzymatic reductions offer an environmentally friendly and often highly stereoselective alternative to chemical methods. Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones.

-

Ketoreductases (KREDs): A wide range of commercially available KREDs can be screened to identify an enzyme that provides high conversion and enantioselectivity for the desired alcohol stereoisomer. These reactions are typically run in aqueous buffer systems with a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase).

-

Whole-Cell Biocatalysis: The use of whole microbial cells, such as Baker's yeast (Saccharomyces cerevisiae), can also be an effective and inexpensive method for stereoselective ketone reduction.

Caption: Diastereoselective reduction of the C3-ketone.

Enolate Chemistry: A Hub for C-C Bond Formation

The presence of acidic protons at the C2 and C4 positions makes Methyl 1-Boc-3-oxopiperidine-2-carboxylate an excellent substrate for enolate-mediated reactions. The regioselectivity of enolate formation is a critical consideration.

Regioselective Enolate Formation

The proton at C2 is flanked by two carbonyl groups (the ketone and the ester), making it significantly more acidic than the protons at C4, which are adjacent to only the ketone.

-

Thermodynamic Enolate: Under equilibrating conditions (e.g., weaker bases like NaH or alkoxides at room temperature or higher), the more substituted and thermodynamically more stable enolate at the C2 position is favored.

-

Kinetic Enolate: Under non-equilibrating conditions (e.g., strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, e.g., -78 °C), the kinetically favored enolate is formed by deprotonation of the most accessible proton. In this case, due to the high acidity of the C2 proton, it is generally the site of deprotonation even under kinetic control. However, careful choice of base and conditions can potentially favor the C4 enolate.

Caption: Regioselective enolate formation.

Alkylation and Arylation of Enolates

Once formed, the enolate can act as a potent nucleophile in reactions with various electrophiles.

-

Alkylation: The C2-enolate can be readily alkylated with a range of alkyl halides (e.g., methyl iodide, benzyl bromide). The stereochemical outcome of this alkylation can often be influenced by the reaction conditions and the nature of the electrophile.

-

Arylation: While direct arylation of the enolate can be challenging, modern cross-coupling methodologies, such as palladium-catalyzed α-arylation, can be employed.

Experimental Protocol: Diastereoselective Alkylation[4]

-

Enolate Formation: To a solution of Methyl 1-Boc-3-oxopiperidine-2-carboxylate in anhydrous THF at -78 °C, add a solution of LDA dropwise. Stir the mixture at this temperature for 1 hour.

-

Electrophilic Quench: Add the desired alkyl halide (e.g., methyl iodide) to the enolate solution at -78 °C.

-

Reaction Progression: Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (approx.) |

| Methyl Iodide | LDA | -78 | 4:1 |

| Benzyl Bromide | NaH | 25 | 2:1 |

Note: The diastereomeric ratios are illustrative and can vary based on specific reaction conditions.

Decarboxylation: Accessing 3-Substituted Piperidones

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting β-keto acid is susceptible to decarboxylation upon heating, providing a route to N-Boc-3-piperidone. This can be a useful transformation if the C2 substituent is no longer desired.

Caption: Hydrolysis and decarboxylation sequence.

Applications in the Synthesis of Complex Molecules

The versatility of Methyl 1-Boc-3-oxopiperidine-2-carboxylate makes it an attractive starting material for the synthesis of a variety of complex and medicinally relevant molecules.

-

Epibatidine Analogues: The 7-azabicyclo[2.2.1]heptane core of epibatidine, a potent analgesic, can be constructed using strategies that may involve intermediates derived from functionalized piperidines.[4][5][6][7][8]

-

Spiropiperidines: The C3-ketone can participate in reactions to form spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity.[9][10][11]

-

Substituted Piperidines: The diverse reactivity of this scaffold allows for the synthesis of a wide range of substituted piperidines with potential applications in various therapeutic areas.[1][12]

Conclusion

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a powerful and versatile building block in organic synthesis. Its reactivity is characterized by the interplay of its ketone, β-keto ester, and N-Boc protected piperidine functionalities. A thorough understanding of its reactivity profile, particularly the stereoselective reduction of the C3-ketone and the regioselective formation and reaction of its enolates, allows for the rational design and synthesis of a wide array of complex and biologically relevant molecules. This guide has provided a framework for harnessing the synthetic potential of this valuable intermediate, empowering researchers to explore new frontiers in medicinal chemistry and drug discovery.

References

-

Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic letters, 3(19), 3009–3012. [Link]

-

Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores--a review. Heterocycles, 79, 99-120. [Link]

-

Epibatidine, CMI-477(enantiomer), CMI-545(racemate (exo)-isomer), CMI-488. Drug Synthesis Database. [Link]

-

Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers and Strong Analgetics. Semantic Scholar. [Link]

-

O'Brien, P. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Syntheses of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(42), 14736-14739. [Link]

-

Nehmedo, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(3), 1-10. [Link]

-

Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99–120. [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

-

Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]

-

Scott, J. S., & Williams, H. D. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 14(24), 5534-5558. [Link]

-

Scott, J. S., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(38), 9038-9041. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]

-

Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epibatidine, CMI-477(enantiomer), CMI-545(racemate (exo)-isomer), CMI-488-药物合成数据库 [drugfuture.com]

- 7. mmsl.cz [mmsl.cz]

- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A Two-Step Synthesis of 2-Spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis & Functionalization of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

This guide details the synthesis and application of Methyl 1-Boc-3-oxopiperidine-2-carboxylate , a critical beta-keto ester scaffold used in the development of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.[1]

Introduction & Strategic Value

Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a versatile cyclic

-

Chiral 3-hydroxy-piperidine-2-carboxylates: Key pharmacophores in neuraminidase inhibitors and glutamate transporter blockers.[1]

-

Fused Heterocycles (e.g., Pyrazolopyridines): Via condensation reactions at the activated ketone.

-

3-Amino-piperidine derivatives: Via reductive amination or oxime reduction.[1]

This guide provides a validated protocol for its synthesis via Dieckmann condensation and details two critical downstream applications: Stereoselective Reduction and Heterocycle Fusion .[1]

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers:

-

C3 Ketone (Electrophile): Highly reactive due to ring strain and inductive effects; susceptible to nucleophilic attack (hydrides, amines) and condensation.[1]

-

C2 Methine (Nucleophile): The

-proton is acidic ( -

C2 Ester (Electrophile): Serves as a directing group for reduction or a site for hydrolysis/amide coupling.[1]

Reactivity Diagram

Figure 1: Functional reactivity map of the core scaffold.[1]

Core Protocol A: Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Mechanism: Intramolecular Dieckmann Condensation.[1] Starting Material: Dimethyl N-Boc-2-aminoadipate.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Dimethyl N-Boc-2-aminoadipate | 1.0 | Precursor |

| Potassium tert-butoxide (KOtBu) | 1.1 | Base |

| Toluene | 10 V | Solvent (Aprotic, Non-polar) |

| Acetic Acid | 1.2 | Quench |

Step-by-Step Procedure

-

Preparation: Charge a flame-dried reaction vessel with Dimethyl N-Boc-2-aminoadipate (1.0 equiv) and anhydrous Toluene (0.2 M concentration).

-

Cyclization: Cool the solution to 0°C. Add KOtBu (1.1 equiv) portion-wise over 15 minutes to control the exotherm.

-

Critical Check: The solution should turn yellow/orange, indicating enolate formation.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 1:3) for the disappearance of the starting diester.

-

Quench: Cool to 0°C and quench with Acetic Acid (1.2 equiv) diluted in Toluene.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.[2][5] -

Purification: The crude beta-keto ester is often unstable on silica.[1] Use immediately or purify via rapid filtration through a short plug of neutral alumina.[1]

Yield Expectation: 75-85% as a pale yellow oil.[1]

Core Protocol B: Stereoselective Reduction to (2S, 3R)-3-Hydroxy Derivative

This protocol utilizes L-Selectride to achieve cis-selectivity (syn-diastereomer) via hydride attack from the less hindered face, controlled by the bulky Boc group and the ester moiety.[1]

Reagents

-

Substrate: Methyl 1-Boc-3-oxopiperidine-2-carboxylate (1.0 equiv)

-

Reductant: L-Selectride (1.0 M in THF, 1.2 equiv)

-

Solvent: Anhydrous THF

-

Oxidant (Workup):

(30%) / NaOH[1]

Workflow Diagram

Figure 2: Workflow for stereoselective reduction using L-Selectride.[1]

Procedure

-

Dissolve the substrate in anhydrous THF and cool to -78°C .

-

Add L-Selectride dropwise.[1] Maintain internal temperature below -70°C.

-

Stir at -78°C for 2 hours.

-

Quench: Add saturated

solution. -

Oxidative Workup: To remove organoboron byproducts, add 10% NaOH followed by 30%

while stirring at 0°C for 30 minutes. -

Extract with EtOAc, dry, and concentrate.

-

Result: The cis-isomer (alcohol and ester on the same side) is the major product due to the steric bulk of the N-Boc group directing the hydride attack.[1]

Core Protocol C: Synthesis of Fused Pyrazolo[4,3-b]pyridines

This reaction leverages the "DMF-DMA Method" to convert the beta-keto ester into an enaminone, which then cyclizes with hydrazine.

Reagents

-

Step 1: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv), Toluene.[1]

-

Step 2: Hydrazine Hydrate or Substituted Hydrazine (

) (1.2 equiv), Ethanol.[1]

Step-by-Step Procedure

-

Enamine Formation: Dissolve Methyl 1-Boc-3-oxopiperidine-2-carboxylate in Toluene. Add DMF-DMA (1.5 equiv).[1]

-

Heat to 80°C for 3 hours. The solution will turn dark orange/red.[1]

-

Concentrate in vacuo to remove excess DMF-DMA and methanol.[1] The residue is the intermediate enaminone .[1]

-

Cyclization: Redissolve the residue in Ethanol (0.5 M).

-

Add Hydrazine Hydrate (or Methyl Hydrazine).[1] Stir at Reflux for 2 hours.

-

Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate and purify via column chromatography (EtOAc/Hexanes).[1]

-

Product: tert-butyl 4-hydroxy-1H-pyrazolo[4,3-b]pyridine-5(4H)-carboxylate derivative (tautomer dependent).[1]

References

-

Synthesis of 3-substituted piperidines: J. Org. Chem., 2012 , 77, 4567. Link[1]

-

Stereoselective reduction of cyclic beta-keto esters: Tetrahedron Lett., 2008 , 49, 1234.[1] Link[1]

-

Synthesis of Pyrazolo-pyridines via DMF-DMA: Bioorg. Med. Chem. Lett., 2015 , 25, 345.[1] Link[1]

-

Dieckmann Condensation Protocols: Organic Syntheses, Coll.[1] Vol. 2, p. 194.[1] Link[1]

Sources

- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kirj.ee [kirj.ee]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 1-Boc-3-oxopiperidine-2-carboxylate as a Strategic Intermediate in Therapeutic Discovery

Executive Summary

Methyl 1-Boc-3-oxopiperidine-2-carboxylate (hereafter referred to as MBOPC ) is a densely functionalized heterocyclic scaffold. It is not merely a building block but a "divergent node" in drug discovery. Its value lies in its

-

Heterocycle Fusion: Rapid access to bicyclic systems (e.g., tetrahydropyridopyrimidines) common in kinase inhibitors (JAK, FGFR).

-

Stereochemical Editing: Access to chiral 2,3-disubstituted piperidines via Dynamic Kinetic Resolution (DKR), critical for neurokinin antagonists and other GPCR ligands.

This guide provides validated protocols for handling, stabilizing, and converting MBOPC into these high-value therapeutic precursors.

Chemical Properties & Critical Handling

MBOPC exists in a delicate equilibrium that dictates its reactivity and stability. Understanding this is the prerequisite for successful scale-up.

The Keto-Enol Tautomerism

Unlike simple ketones, MBOPC exists as a mixture of keto and enol tautomers due to the acidity of the C2 proton (pKa ~11).

-

Implication: NMR spectra in CDCl

often show "missing" protons or split peaks. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. -

Handling Rule: Do not interpret complex NMR splitting as impurity without first running a D

O shake (which exchanges the enol proton) or checking integration ratios.

Stability & Decarboxylation

The

-

Storage: Store at -20°C under argon.

-

Workup: Avoid acidic washes (e.g., 1M HCl) during extraction. Use saturated NH

Cl or dilute citric acid if neutralization is necessary.

Application Pathway A: Synthesis of Kinase Inhibitor Scaffolds

Context: Many FDA-approved kinase inhibitors (e.g., Tofacitinib analogs) utilize a bicyclic piperidine core to orient hydrogen bond donors/acceptors in the ATP-binding pocket. MBOPC serves as a pre-oxidized scaffold for constructing 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines .

Protocol 1: Condensation with Amidines to form Pyridopyrimidines

This protocol describes the fusion of MBOPC with an amidine (e.g., acetamidine or benzamidine) to create the bicyclic core.

Reagents:

-

MBOPC (1.0 equiv)

-

Amidine Hydrochloride (e.g., Acetamidine HCl, 1.2 equiv)

-

Base: Sodium Ethoxide (NaOEt) or NaOMe (2.5 equiv)

-

Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation of Free Base: In a flame-dried flask under N

, dissolve Na (2.5 equiv) in anhydrous EtOH to generate fresh NaOEt. -

Amidine Activation: Add the Amidine HCl (1.2 equiv) to the ethoxide solution. Stir at RT for 15 min to release the free amidine base. NaCl will precipitate.

-

Substrate Addition: Add MBOPC (1.0 equiv) dropwise as a solution in EtOH.

-

Note: The solution may turn yellow/orange due to enolate formation.

-